molecular formula C22H27N5O4 B2749447 N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1172763-47-1

N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B2749447
CAS RN: 1172763-47-1
M. Wt: 425.489
InChI Key: OCVMZULPLJBIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Applications

Research on closely related compounds, such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, has shown potential antidepressant effects with reduced side effects compared to traditional medications. This compound was found to be equipotent with imipramine in standard antidepressant assays in animals, without significant anticholinergic action or antagonism of the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).

Herbicidal Activity

Compounds incorporating the pyrimidine and pyrazole rings have shown effectiveness in herbicidal activity. For example, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated significant herbicidal effectiveness, illustrating the potential of these structures in developing new herbicides (Liu et al., 2008).

Antimicrobial and Anticancer Activity

Novel pyrazole derivatives have been synthesized for their potential use as antimicrobial and anticancer agents. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher activity than reference drugs. This indicates the promise of such compounds in medical research and treatment (Hafez et al., 2016).

Multi-target Enzyme Inhibition

Polyfluoro substituted pyrazoline type sulfonamides have demonstrated significant inhibitory profiles against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These findings suggest the potential for developing multi-target agents for treating diseases where enzyme inhibition is beneficial (Yamali et al., 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-12-13(2)23-22(25-21(12)29)27-15(4)17(14(3)26-27)8-10-20(28)24-16-7-9-18(30-5)19(11-16)31-6/h7,9,11H,8,10H2,1-6H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVMZULPLJBIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.